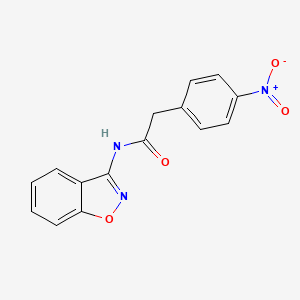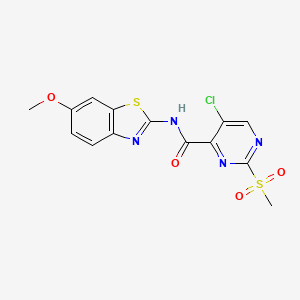![molecular formula C18H20N2OS B11419612 1H-1,3-Benzimidazole, 2-[[4-(4-methylphenoxy)butyl]thio]-](/img/structure/B11419612.png)
1H-1,3-Benzimidazole, 2-[[4-(4-methylphenoxy)butyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 4-Methylphenoxybutylsulfanyl Group: The 4-methylphenoxybutylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 4-methylphenol with 1,4-dibromobutane to form 4-(4-methylphenoxy)butyl bromide, which is then reacted with a thiol derivative to yield the desired sulfanyl compound.
Coupling of the Substituents: The final step involves the coupling of the benzimidazole core with the 4-methylphenoxybutylsulfanyl group under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of 2-{[4-(4-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzimidazoles, halobenzimidazoles.
Scientific Research Applications
2-{[4-(4-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[4-(4-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets within the cell. The benzimidazole core is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the sulfanyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole
- 2-{[4-(3-Methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole
Uniqueness
2-{[4-(4-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of the 4-methylphenoxybutylsulfanyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s lipophilicity, potentially improving its bioavailability and ability to interact with lipid-rich environments within the cell.
Properties
Molecular Formula |
C18H20N2OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[4-(4-methylphenoxy)butylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2OS/c1-14-8-10-15(11-9-14)21-12-4-5-13-22-18-19-16-6-2-3-7-17(16)20-18/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,20) |
InChI Key |
YDFCZDQPMHLTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B11419541.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide](/img/structure/B11419544.png)
![5-chloro-2-[(2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B11419552.png)
![1-(2-chlorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11419560.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11419571.png)
![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11419577.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11419578.png)
![3-hydroxy-3,7-bis(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11419580.png)

![N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11419596.png)
![Dimethyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11419598.png)

![N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11419603.png)
